

A Comparative Guide to the X-ray Crystallography of Ethyl 1-phenylcyclopropanecarboxylate Derivatives

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Compound of Interest

Compound Name: Ethyl 1-phenylcyclopropanecarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of **Ethyl 1-phenylcyclopropanecarboxylate**. Due to the limited availability of crystallographic data for the parent ethyl ester, this guide also includes data for the corresponding carboxylic acid analogues to facilitate a structural comparison of the 1-phenylcyclopropane core. The data is presented to aid in understanding the structural effects of substituent modifications, which is crucial for rational drug design and materials science.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for a selection of 1-phenylcyclopropanecarboxylate derivatives and their carboxylic acid counterparts. These compounds showcase the impact of various substituents on the crystal lattice and molecular geometry.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z
Ethyl 1-[(4-acetyl-2-methoxyphenyl)methyl]cyclopropane-1-carboxylate	C ₁₆ H ₂₀ O ₅	Monoclinic	P2 ₁ /c	12.663	8.5020	14.676	90	107.25	90	1509.0	4
cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid	C ₁₀ H ₉ NO ₄	Triclinic	P-1	7.422	8.615	9.499	60.24	63.76	71.36	-	2

Data for **Ethyl 1-phenylcyclopropanecarboxylate** and other simple derivatives were not readily available in the searched literature. The comparison is therefore extended to related

carboxylic acid structures to provide insights into the core scaffold.

Experimental Protocols

The determination of the crystal structures presented in this guide follows a standardized methodology for small molecule single-crystal X-ray diffraction.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques. A common procedure involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents (e.g., acetone, ethanol, ethyl acetate) to form a saturated or near-saturated solution. The solution is then loosely covered to allow for slow evaporation of the solvent at room temperature over a period of several days to weeks. The quality of the resulting crystals is crucial for obtaining high-resolution diffraction data.

Data Collection

A suitable single crystal is mounted on a goniometer head, typically using a cryoprotectant oil. The crystal is then placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector. The crystal is cooled to a low temperature (e.g., 100 K or 298 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

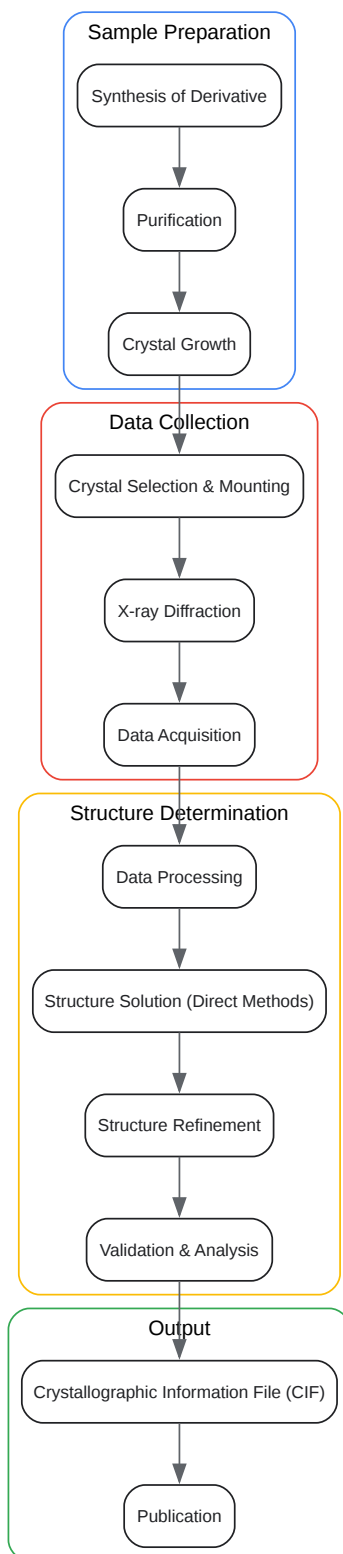
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed using parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.

Visualizations

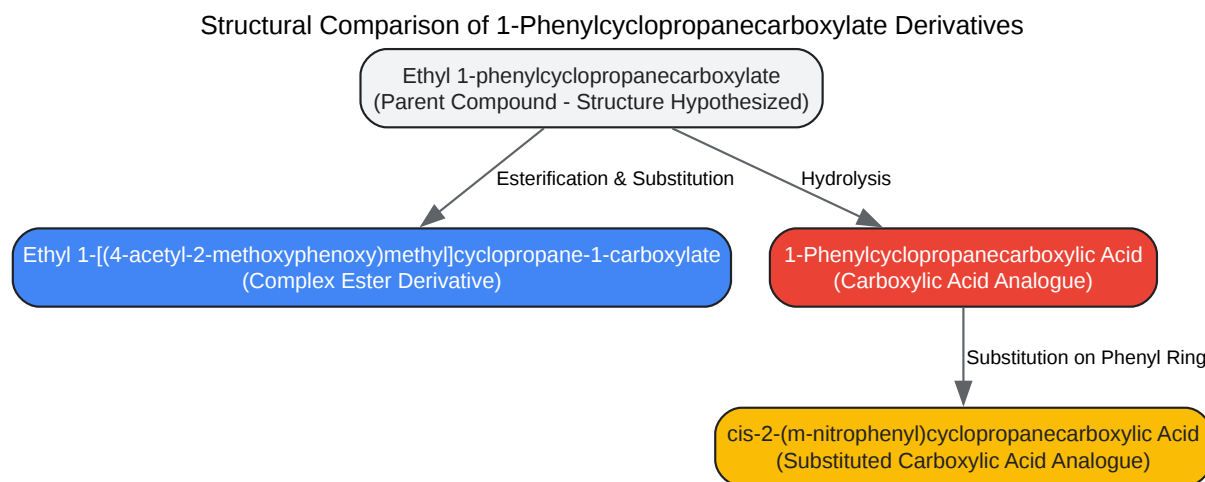
The following diagrams illustrate a typical experimental workflow for X-ray crystallography and a logical comparison of the chemical structures discussed in this guide.

Experimental Workflow for X-ray Crystallography



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Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.



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Caption: A diagram showing the structural relationships between the parent compound and its derivatives/analogues.

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